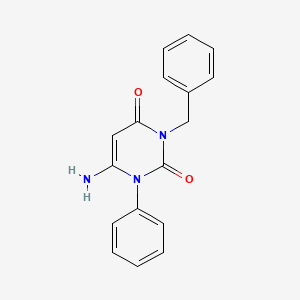

6-Amino-3-benzyl-1-phenyluracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

6-amino-3-benzyl-1-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H15N3O2/c18-15-11-16(21)19(12-13-7-3-1-4-8-13)17(22)20(15)14-9-5-2-6-10-14/h1-11H,12,18H2 |

InChI Key |

VVXLEDWLGWNLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(N(C2=O)C3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 3 Benzyl 1 Phenyluracil and Its Analogs

De Novo Synthetic Routes to Uracil (B121893) and 6-Aminouracil (B15529) Scaffolds

The term de novo synthesis refers to the creation of complex molecules from simple, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For uracil and its derivatives, this involves building the pyrimidine (B1678525) ring from acyclic components.

Cyclization Reactions for Pyrimidine Ring Formation

The most classical and widely used method for constructing the pyrimidine-2,4(1H,3H)-dione (uracil) ring is through the condensation of urea (B33335) with a three-carbon component, such as malic acid, in fuming sulfuric acid. wikipedia.orgyoutube.com A more direct route to the 6-aminouracil scaffold, which is a key precursor to the target molecule, involves the cyclization of an active methylene (B1212753) compound like cyanoacetic ester with urea. prepchem.com In a typical procedure, cyanoacetic ester is treated with sodium in ethanol, followed by the addition of urea and heating under reflux. prepchem.com Neutralization and isolation yield the 6-aminouracil product. prepchem.comchemicalbook.com This reaction hinges on the nucleophilic character of urea and its ability to condense with carbonyl groups to form the heterocyclic ring. nih.gov Variations of this method, such as using different bases or solvents, have been explored to optimize yields and reaction conditions. prepchem.com

Microwave-assisted synthesis has emerged as a modern alternative to traditional heating, often leading to significantly reduced reaction times and improved yields. For instance, a Lewis acid-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation provides an efficient route to pyrimidine derivatives. organic-chemistry.org This method can achieve high yields in a matter of minutes, showcasing a significant improvement over conventional thermal approaches. organic-chemistry.org

Multicomponent Reaction Strategies for Uracil Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net The Biginelli reaction, a well-known MCR, traditionally combines an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones, which are structurally related to uracils. nih.gov

More advanced MCRs have been developed for the direct synthesis of complex uracil derivatives. A notable example is a four-component reaction that utilizes an α-chloroketone, an isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium, to generate a highly substituted uracil derivative in good yield. researchgate.net Such strategies allow for the rapid assembly of molecular complexity from simple starting materials and are instrumental in creating libraries of diverse uracil-based compounds. researchgate.netresearchgate.net 6-Aminouracil itself is a versatile building block in MCRs for synthesizing a wide array of fused pyrimidine systems. researchgate.net

Functionalization and Derivatization Strategies at Uracil Positions (N-1, N-3, C-5, C-6)

Once the 6-aminouracil scaffold is obtained, the next phase is the specific installation of the phenyl group at the N-1 position and the benzyl (B1604629) group at the N-3 position.

Introduction of Benzyl and Phenyl Groups at Nitrogen Positions

The substitution of groups onto the nitrogen atoms of the uracil ring is a critical step in achieving the target structure. The N-phenyl group can be introduced at the outset by using a substituted starting material, such as N-phenylurea, in the initial cyclization reaction. Alternatively, N-arylation can be achieved by reacting the uracil scaffold with an arylboronic acid in the presence of a copper catalyst, a process that can proceed even at room temperature. organic-chemistry.org

Alkylation at the N-3 position is often accomplished after the N-1 position is substituted or protected. A common strategy involves using a protecting group, such as a tert-butyloxycarbonyl (Boc) group, at the N-1 position to ensure selective alkylation at N-3. researchgate.net Following the introduction of the N-1 protecting group, the N-3 position can be alkylated with a reagent like benzyl chloride or benzyl bromide. researchgate.nete3s-conferences.org The Boc group can then be removed under mild conditions to yield the N-3 benzylated product. researchgate.net The reactivity of the nitrogen atoms can be influenced by solvent polarity and other substituents on the ring. nih.govacs.org

| Substrate | Reagent | Catalyst/Conditions | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Uracil | Arylboronic Acids | Copper(I) oxide, Methanol, RT | N-Arylation | organic-chemistry.org |

| N-1-Boc-Uracil | Alkyl Halides | Base | N-3 | researchgate.net |

| Indoles | Aryl Halides | Pd₂(dba)₃, Bulky Phosphine Ligand | N-Arylation | organic-chemistry.org |

| Adenine (B156593) | Sodium Benzylate, Benzyl Alcohol | Heat | N-6 (Benzyl) | e3s-conferences.org |

Amination at the C-6 Position and its Derivatives

The 6-amino group is a defining feature of the target molecule. As mentioned previously, the most straightforward approach is to incorporate this group from the beginning of the synthesis by using precursors like cyanoacetic acid or its esters in the ring-forming cyclization with urea. prepchem.comchemicalbook.com

Should a synthetic route start from a uracil that is not aminated at C-6, the amino group can be introduced later. This typically involves a nucleophilic substitution reaction on a derivative with a good leaving group at the C-6 position, such as a 6-halouracil. For instance, 6-chlorouracil (B25721) can be converted to 6-aminouracil by reaction with ammonia. The amino group at position 6 can also be substituted by other nucleophiles, such as hydroxylamine (B1172632) or phenylhydrazine, demonstrating the reactivity of this position. researchgate.net

Nucleophilic Substitution Reactions in Uracil Synthesis

Nucleophilic substitution is a cornerstone in the synthesis of uracil derivatives. A common strategy involves the displacement of a leaving group, such as a halogen, from a pre-formed pyrimidine ring. For instance, the synthesis of N1-substituted 6-thiouracil derivatives can be initiated from 6-chlorouracil. This precursor is first benzylated at the N1 position to yield N1-benzyl-6-chlorouracil. Subsequent reaction with thiourea (B124793) displaces the chlorine at the C6 position to form N1-benzyl-6-mercaptouracil, which can then be further alkylated. researchgate.netrdd.edu.iq

Another approach involves the direct alkylation of a uracil ring. The reaction of 6-aminouracil with benzyl chloride in the presence of an inorganic base like potassium carbonate can lead to the introduction of benzyl groups. conicet.gov.ar The regioselectivity of these reactions, determining whether substitution occurs at the N1 or N3 position, is a critical factor. Often, a mixture of N1-mono- and N1,N3-disubstituted products is formed, necessitating chromatographic separation. researchgate.net The nature of the substituent at the C6 position can also influence the regioselectivity of N-alkylation. researchgate.net For the synthesis of 3-substituted-6-anilinouracils, direct alkylation of 2-methoxy-6-amino-4-pyrimidone can produce N3-substituted derivatives, which are then converted to the final products. nih.gov

The synthesis of 6-substituted uracils can also be achieved from 6-chloro-2,4-dimethoxypyrimidine through a sequence involving a photostimulated reaction to introduce a trimethylstannyl group, followed by a palladium-catalyzed Stille cross-coupling reaction and subsequent hydrolysis. nih.gov

Table 1: Examples of Nucleophilic Substitution in Uracil Synthesis

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Chlorouracil | 1. Benzyl chloride, K₂CO₃, DMSO2. Thiourea, Ethanol | N1-Benzyl-6-mercaptouracil | 70% (for benzylation step) | rdd.edu.iq |

| 6-Aminouracil | Benzyl chloride, Inorganic base | 6-Amino-3,5-dibenzyluracil | - | conicet.gov.ar |

| 2-Methoxy-6-amino-4-pyrimidone | Alkyl halides | N3-Alkyl-2-methoxy-6-amino-4-pyrimidone | - | nih.gov |

| 6-Chloro-2,4-dimethoxypyrimidine | 1. Me₃Sn⁻2. 1-Iodonaphthalene, Pd catalyst3. Hydrolysis | 6-(1-Naphthyl)uracil | 43-57% (one-pot) | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in organic chemistry. This is particularly relevant for the synthesis of complex molecules like substituted uracils.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govresearchgate.netrsc.org The amination of 6-chloropurine (B14466) derivatives with various amines, a reaction analogous to the synthesis of 6-aminouracils, has been successfully carried out in water under microwave irradiation, providing a green chemistry protocol for the preparation of 6-substituted aminopurine analogs in very good yields. nih.govresearchgate.netrsc.org This method often allows for simple product isolation through filtration or column chromatography. rsc.org

Similarly, the reaction of 6-aminouracils with various cyclic diketones to form spiro pyridodipyrimidines has been shown to be significantly more efficient under microwave-assisted, solvent-free conditions compared to classical heating. nih.gov

Table 2: Comparison of Classical and Microwave-Assisted Synthesis of Spiro Pyridodipyrimidines

| Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil + Isatin | Classical (reflux in EtOH/AcOH) | 10 h | 85% | nih.gov |

| 1,3-Dimethyl-6-aminouracil + Isatin | Microwave (solvent-free) | 3 min | 95% | nih.gov |

Catalyst-Free and Surfactant-Mediated Methodologies

The development of catalyst-free reactions is a key aspect of green chemistry, as it simplifies reaction procedures and reduces waste. The condensation of 6-amino-1,3-dimethyluracil (B104193) with aldehydes to form bis(6-amino-1,3-dimethyluracil-5-yl)methanes can be achieved in the presence of a dicationic molten salt, which can act as a reusable catalyst. researchgate.net Some multicomponent reactions involving 6-aminouracil can proceed efficiently in aqueous media, further enhancing their green credentials. rdd.edu.iq

Development of Recyclable Catalytic Systems

The use of recyclable catalysts is another important principle of green chemistry. Alumina (B75360) has been shown to be a recyclable catalyst for the synthesis of diphenylmethanol (B121723) derivatives. researchgate.net After the reaction, the alumina can be washed, dried, and reused without significant loss of activity. researchgate.net While not directly applied to uracil synthesis in the cited literature, this demonstrates the potential for using solid-supported, recyclable catalysts in related heterocyclic chemistry.

In the context of palladium-catalyzed reactions, which are common in the synthesis of uracil analogs, the development of recyclable palladium nanoparticle catalysts is an active area of research. nih.gov These catalysts can combine the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recycling characteristic of heterogeneous catalysts.

Stereoselective Synthesis and Chiral Control in Uracil Analog Design

The introduction of chiral centers in a controlled manner is crucial when designing biologically active molecules. For uracil analogs, stereocenters can be present on the substituents or, in the case of nucleosides, on the sugar moiety. Stereoselective synthesis aims to produce a single desired stereoisomer, which is important as different stereoisomers can have vastly different biological activities.

Key strategies for stereoselective synthesis include the use of a chiral pool (starting from enantiomerically pure materials), chiral auxiliaries, and asymmetric catalysis. nih.gov For example, in the synthesis of an anti-HIV drug candidate, a highly diastereoselective Diels-Alder reaction with a chiral oxazolidinone auxiliary was used to prepare a key cyclopentane (B165970) intermediate with controlled stereochemistry. google.com

While specific examples of stereoselective synthesis for 6-amino-3-benzyl-1-phenyluracil are not detailed in the provided context, the general principles are applicable. If a substituent on the benzyl or phenyl group contained a chiral center, its stereoselective introduction would be paramount. For instance, a stereoselective synthesis of α-amino acid derivatives has been developed using photoredox catalysis, which could be adapted for the synthesis of uracil analogs with chiral amino acid side chains. nih.gov Furthermore, gold-catalyzed cascade reactions have been employed for the stereoselective one-pot synthesis of fused azacycles, showcasing advanced methods for constructing complex chiral heterocyclic systems.

Chemical Transformations and Reactivity Profiling

Exploration of Electrophilic and Nucleophilic Characteristics of 6-Aminouracil (B15529) Derivatives

The dual reactivity of 6-aminouracil derivatives is a key aspect of their chemical nature. juniperpublishers.com The exocyclic amino group at the 6-position imparts significant nucleophilic character to the C5 atom of the pyrimidine (B1678525) ring. This is due to the delocalization of the lone pair of electrons from the nitrogen atom into the ring, which increases the electron density at the C5 position, making it susceptible to attack by electrophiles. juniperpublishers.com

This inherent nucleophilicity is demonstrated in reactions with various electrophilic reagents. For instance, in reactions involving maleimide, the initial attack can occur at the C5 position via a Michael addition. juniperpublishers.com Similarly, halogenation reactions, such as bromination, readily occur at the C5 position. juniperpublishers.com

Conversely, the amino group itself can act as a nucleophile. This is observed in reactions where the initial step is the addition of the amino group to an electrophilic center. juniperpublishers.comresearchgate.net The interplay between these two nucleophilic sites—the C5 carbon and the 6-amino group—can lead to the formation of different products depending on the reaction conditions and the nature of the electrophile. juniperpublishers.com

The electrophilic character of 6-aminouracil derivatives is less pronounced but can be observed in certain reactions. For example, the pyrimidine ring itself can be considered an electrophile, particularly when substituted with electron-withdrawing groups.

Reactions Leading to Fused Heterocyclic Systems from 6-Aminouracil Derivatives

6-Aminouracil and its derivatives are extensively used as building blocks for the synthesis of various fused heterocyclic compounds, many of which are of significant interest in medicinal chemistry. researchgate.netrsc.orgnih.gov These reactions often proceed through multicomponent strategies, which are valued for their efficiency and atom economy. researchgate.netrsc.org

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones from 6-aminouracils is a well-established transformation. nih.govsigmaaldrich.com These compounds are structurally related to purines and have garnered attention for their potential biological activities. mdpi.commdpi.com The synthetic strategies often involve the reaction of a 6-aminouracil derivative with a suitable three-carbon synthon. For example, the reaction of 6-aminouracil with α-haloketones or their equivalents can lead to the formation of the fused pyrrole (B145914) ring. nih.gov

Pyrano[2,3-d]pyrimidines: The synthesis of pyrano[2,3-d]pyrimidines is another important application of 6-aminouracil derivatives. researchgate.netnih.gov These compounds are typically prepared through a one-pot, three-component condensation reaction involving a 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound like malononitrile. researchgate.netnih.govrsc.org This reaction can be catalyzed by various catalysts, including nanocrystalline MgO, or even proceed under catalyst-free conditions in green solvents like magnetized deionized water. researchgate.net The reaction is believed to proceed via a domino Knoevenagel-Michael addition-cyclization sequence. researchgate.net

The following table summarizes some examples of synthesized pyrano[2,3-d]pyrimidine derivatives:

| Starting 6-Aminouracil Derivative | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 6-aminouracil | Arylaldehydes | Malononitrile | Nanocrystalline MgO, 80°C | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| 6-amino-1,3-dimethyluracil (B104193) | Arylaldehydes | Malononitrile | Nanocrystalline MgO, 80°C | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| 6-amino-2-thiouracil | Arylaldehydes | Malononitrile | Nanocrystalline MgO, 80°C | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| Thiobarbituric acid | p-Chlorobenzaldehyde | Malononitrile | Fe3O4, ZnO, or Mn3O4 nanoparticles | Pyrano[2,3-d]pyrimidine derivatives | nih.gov |

Beyond pyrrolo- and pyranopyrimidines, 6-aminouracil derivatives serve as precursors to a diverse range of other fused heterocyclic systems. These include:

Pyrimido[4,5-d]pyrimidines: These can be synthesized through various routes, including the reaction of 6-aminouracil with isothiocyanates and aromatic aldehydes. bohrium.com

Indenopyrimidopyridazines and Pyrimidopyridazines: These can be prepared by reacting 6-hydrazinyluracils (derived from 6-chlorouracils) with reagents like ninhydrin (B49086) and benzylidene malononitrile. nih.gov

Xanthine (B1682287) Derivatives: The nitrosation of 6-aminouracils followed by reaction with arylidene anilines can yield new xanthine derivatives. scirp.org

Indenopyrrolopyrimidines: These are obtained from the reaction of 6-aminouracils with ninhydrin. scirp.org

Derivatization via Coupling Reactions (e.g., Azo Compound Formation)

The activated nature of the C5 position in 6-aminouracil derivatives makes them suitable substrates for electrophilic aromatic substitution reactions, such as azo coupling. wikipedia.orglibretexts.org Azo coupling involves the reaction of a diazonium salt with an activated aromatic or heteroaromatic compound. wikipedia.org

While uracil (B121893) itself is generally unreactive towards diazonium ions, the presence of the activating amino group at the C6 position significantly enhances the nucleophilicity of the C5 position, facilitating the coupling reaction. nih.gov This reaction leads to the formation of 6-amino-5-arylazouracil derivatives, which are often colored compounds due to the extended π-conjugated system. nih.govyoutube.com

The general scheme for the azo coupling of a 6-aminouracil derivative is as follows:

Ar-N₂⁺ + 6-Aminouracil derivative → 6-Amino-5-(arylazo)uracil derivative + H⁺

This reaction is a valuable tool for introducing a chromophore onto the uracil scaffold and for the synthesis of novel azo dyes. nih.gov

Investigation of Reaction Mechanisms for Chemical Transformations

The mechanisms of the chemical transformations involving 6-aminouracil derivatives are often complex and can proceed through multiple pathways. The understanding of these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the reactions.

For instance, in the reaction of 6-aminouracil with maleimide, two competing pathways are possible. juniperpublishers.com Path A involves the initial Michael addition of the C5 carbon to the double bond of maleimide, followed by cyclization and acylation of the 6-amino group. Path B, on the other hand, starts with the addition of the 6-amino group to the maleimide, followed by heterocyclization. juniperpublishers.com

Similarly, in the formation of pyrano[2,3-d]pyrimidines through multicomponent reactions, the proposed mechanism involves a domino sequence of reactions. This typically starts with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and dehydration to afford the final fused product. researchgate.net

The study of reaction mechanisms often involves a combination of experimental techniques, such as spectroscopic analysis of intermediates and kinetic studies, as well as computational modeling. nih.govyoutube.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Amino-3-benzyl-1-phenyluracil, ¹H, ¹³C, and ¹⁵N NMR studies would be instrumental in confirming the molecular skeleton and the electronic environment of each atom.

¹H NMR spectra would be expected to show distinct signals for the protons of the phenyl and benzyl (B1604629) groups, as well as the amino and uracil (B121893) ring protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the phenyl rings. The benzylic protons would likely appear as a singlet, while the amino group protons might present as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the uracil ring would be particularly indicative of their electronic environment. The carbons of the phenyl and benzyl groups would also exhibit characteristic chemical shifts.

¹⁵N NMR spectroscopy, though less common, would offer direct insight into the nitrogen environments within the uracil ring and the amino group. The chemical shifts would be sensitive to hybridization and participation in hydrogen bonding.

Due to the lack of publicly available, specific experimental NMR data for this compound, a representative data table cannot be generated at this time.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the N-H, C=O, and aromatic C-H and C=C bonds. The stretching vibrations of the amino group (N-H) would be expected in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching bands of the uracil ring would likely appear as strong absorptions between 1650 and 1750 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would be found in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Uracil) | 1650 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, encompassing the uracil ring and the two phenyl groups, would be expected to give rise to characteristic UV-Vis absorption bands. Typically, π → π* transitions in such aromatic and heterocyclic systems occur in the 200-400 nm range. The precise wavelength of maximum absorption (λmax) would be influenced by the solvent polarity. Studies on similar aminouracil derivatives show absorption bands in the UV region, often with multiple peaks or shoulders, reflecting the complex electronic structure. researchgate.netresearchgate.net

Without specific experimental UV-Vis spectra for this compound, a detailed analysis of its electronic transitions remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₇H₁₅N₃O₂), the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

| Property | Value |

| Molecular Formula | C₁₇H₁₅N₃O₂ |

| Theoretical Exact Mass | 293.1164 g/mol |

While no specific HRMS data has been reported for this compound, this technique would be essential for its definitive identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This technique is crucial for understanding the steric and electronic effects of the benzyl and phenyl substituents on the uracil core.

A detailed crystallographic analysis would allow for the characterization of both intramolecular and intermolecular interactions. The amino group and the carbonyl groups of the uracil ring are prime candidates for forming intermolecular hydrogen bonds, which are fundamental to the stability of the crystal lattice. These N-H···O interactions are a common feature in the crystal structures of aminouracil derivatives. nih.gov

Furthermore, the presence of two phenyl rings introduces the possibility of π-π stacking interactions. These non-covalent interactions, where the electron clouds of the aromatic rings overlap, can also play a crucial role in the crystal packing. The geometry of these interactions (e.g., face-to-face or edge-to-face) would be revealed by the crystallographic data.

Although a crystal structure for the specific title compound is not available in the searched literature, studies on analogous molecules highlight the importance of these intermolecular forces in determining the solid-state architecture. For instance, in the crystal structure of a related pyranopyrazole derivative, both hydrogen bonding and disorder in a phenyl ring were observed. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and energetics of 6-Amino-3-benzyl-1-phenyluracil. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can optimize the molecular geometry of this compound to its lowest energy state. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For similar aromatic compounds, these calculations have been performed to elucidate their chemical behavior.

Furthermore, DFT allows for the calculation of various reactivity descriptors, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors, calculated for this compound, would offer a comprehensive understanding of its reactivity profile.

A molecular electrostatic potential (MESP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the conformational landscape of this compound in a dynamic environment. MD simulations track the movements of atoms over time, providing insights into the flexibility and preferred shapes of the molecule.

For a molecule with rotatable bonds like this compound (specifically around the benzyl (B1604629) and phenyl groups), conformational analysis is critical. MD simulations can reveal the most stable conformations and the energy barriers between them. Techniques such as Ramachandran plots, though traditionally used for peptides, can be adapted to analyze the torsional angles of the flexible side chains of this molecule.

The simulations are typically performed in a solvent box, often water, to mimic physiological conditions. The trajectory from an MD simulation can be analyzed to determine various properties, including:

Radius of Gyration (Rg): To assess the compactness of the molecule over time.

Root Mean Square Deviation (RMSD): To measure the stability of the molecule's structure.

Hydrogen Bonding Analysis: To identify intramolecular and intermolecular hydrogen bonds that stabilize certain conformations.

By understanding the conformational preferences of this compound, researchers can gain insights into how it might bind to a biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is invaluable for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses. These scoring functions typically account for:

Van der Waals interactions: Attractive or repulsive forces between atoms.

Electrostatic interactions: Interactions between charged or polar groups.

Hydrogen bonds: A crucial type of interaction for drug-receptor binding.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together.

For this compound, docking studies could identify key amino acid residues in a target's active site that interact with the phenyl, benzyl, amino, and uracil (B121893) moieties of the molecule. This information is critical for designing more potent and selective inhibitors. For instance, studies on similar molecules have used docking to elucidate binding modes in enzymes like reverse transcriptase.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of derivatives of this compound, a QSAR study could be developed to predict their inhibitory activity against a specific target. This involves calculating a set of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Such as partial charges and orbital energies.

Steric Descriptors: Like molecular volume and surface area.

Hydrophobic Descriptors: Such as the partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of atoms.

These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. Similarly, QSPR models can predict properties like solubility, melting point, and toxicity. These models are powerful tools in drug discovery for prioritizing which compounds to synthesize and test.

Computational Prediction of Physico-Chemical Parameters

Computational methods can also be used to predict important physicochemical parameters of this compound, such as its pKa values. The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.

Semiempirical quantum chemical methods, combined with continuum solvation models like COSMO or SMD, can provide reasonably accurate predictions of pKa values. For a molecule like this compound, which contains both acidic (uracil ring) and basic (amino group) centers, predicting the pKa values is essential for understanding its behavior in biological systems.

Below is a table of computationally predictable physicochemical properties for this compound, with example values derived from general predictive models.

| Property | Predicted Value | Significance |

| Molecular Weight | 333.36 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.5 | Indicates the hydrophobicity of the molecule. |

| Hydrogen Bond Donors | 1 | The amino group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds. |

| Rotatable Bonds | 3 | Contributes to the conformational flexibility of the molecule. |

| Topological Polar Surface Area | 87.8 Ų | Relates to drug transport and permeability. |

Mechanistic Investigations and Biological Target Identification

Elucidation of Molecular Mechanisms of Action for Uracil (B121893) Derivatives

The molecular mechanisms of uracil derivatives are varied and depend on the specific substitutions on the uracil ring. ontosight.ainih.gov Generally, these compounds can exert their effects by interacting with essential biological macromolecules like proteins and nucleic acids. ontosight.ai For instance, some 5-cinnamoyl-6-aminouracil derivatives have been investigated for their potential to intercalate with DNA, suggesting a possible mechanism for their observed cytotoxic activity. nih.gov Other uracil derivatives are known to interfere with DNA synthesis in microorganisms, forming the basis of their antimicrobial effects. ontosight.ai

Derivatives of 6-aminouracil (B15529) are recognized as versatile building blocks for synthesizing fused heterocyclic systems that can interact with various biological and pharmacological targets. juniperpublishers.comresearchgate.net These fused systems have shown a wide spectrum of activities, including antitumor, antiviral, and anti-inflammatory effects. juniperpublishers.comresearchgate.net Given the structural features of 6-Amino-3-benzyl-1-phenyluracil, potential mechanisms could involve the inhibition of specific enzymes or the modulation of protein-protein interactions, pathways commonly associated with this class of compounds. Computational studies on uracil derivatives help predict reactive sites, which are often susceptible to electrophilic and nucleophilic attacks, providing insight into their interaction with biological targets. acs.org

Development of Biochemical Assays for Target Interaction Studies

To investigate the interaction between a compound like this compound and its potential protein targets, various biochemical assays are employed. These assays are fundamental for confirming direct binding and for quantifying the affinity and kinetics of the interaction. bmglabtech.comnih.gov

Affinity binding assays are central to determining the dissociation constant (KD), which measures the strength of the binding between a ligand and its target. bmglabtech.com Common formats include:

Enzyme-Linked Immunosorbent Assays (ELISA): This widely used method can be adapted to study protein-ligand interactions, often in a competitive format where the compound of interest competes with a known ligand. bmglabtech.comyoutube.com

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are powerful tools. acs.org FP measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner, while MST detects changes in molecular movement along a temperature gradient upon ligand binding. bmglabtech.comacs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, yielding detailed kinetic data (association and dissociation rates). nih.gov

These assays can be developed into high-throughput screening formats to test libraries of compounds against a specific target or to validate hits from initial screens. bmglabtech.comacs.org

Affinity-Based Probes and Proteomic Approaches for Biological Target Identification

Identifying the specific cellular targets of a bioactive compound is a primary challenge in chemical biology and drug discovery. nih.gov Affinity-based probes and chemical proteomics are powerful strategies for target deconvolution directly in complex biological systems. nih.goveuropeanreview.org

Affinity-Based Probes (AfBPs) are created by chemically modifying the compound of interest (e.g., this compound) to include a reporter tag (like biotin (B1667282) or a fluorophore) and sometimes a reactive group for covalent capture. nih.govfrontiersin.org These probes retain affinity for the target protein and allow for its isolation and identification. nih.govrsc.org The general workflow involves:

Synthesizing a probe version of the bioactive molecule.

Incubating the probe with cell lysates or in living cells to allow binding to its target(s).

Isolating the probe-protein complexes, typically using affinity purification (e.g., streptavidin beads for biotinylated probes).

Identifying the captured proteins using mass spectrometry. nih.gov

Chemical Proteomics encompasses several methods to identify drug targets on a proteome-wide scale. nih.govevotec.com These approaches can be broadly categorized into biochemical enrichment and proteomics screening. europeanreview.orgnih.gov Techniques like thermal proteome profiling (TPP) or Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify targets by detecting changes in protein stability (thermal or conformational) upon ligand binding, without requiring modification of the compound. biognosys.comacs.org

Genetic and Genomic Approaches to Infer Biological Targets

Genetic and genomic strategies offer an alternative, unbiased approach to target identification by linking a compound's activity to genetic perturbations. nih.govnih.gov The core principle is that altering the expression level or function of a drug's target can modulate cellular sensitivity to that drug. nih.gov

CRISPR-based screening has become a particularly powerful tool. acs.orgnih.gov Genome-wide pooled CRISPR-Cas9 knockout or CRISPR interference/activation (CRISPRi/a) screens can identify genes that, when inactivated or over/under-expressed, confer resistance or sensitivity to a compound. nih.gov For example, a loss-of-function screen could identify that knocking out a specific gene renders cells resistant to the cytotoxic effects of this compound, strongly suggesting that the protein encoded by that gene is the direct target or a critical component of the target pathway. acs.org Integrating data from both loss-of-function (CRISPRi/knockout) and gain-of-function (CRISPRa) screens can provide robust target hypotheses. nih.gov These genetic approaches complement biochemical methods and are crucial for validating targets within a cellular context. broadinstitute.orgsanogenetics.com

Characterization of Compound Binding Modes to Target Proteins (e.g., via Co-crystallization and Molecular Docking)

Understanding how a compound binds to its target protein at an atomic level is essential for structure-based drug design and lead optimization. This is achieved through a combination of experimental and computational methods.

Co-crystallization and X-ray Crystallography: The most definitive method for visualizing a binding mode is to solve the three-dimensional structure of the protein-ligand complex using X-ray crystallography. This involves co-crystallizing the target protein with the compound (e.g., this compound) and analyzing the resulting diffraction pattern to build an atomic model. This model reveals the precise orientation of the ligand in the binding pocket and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govijpsonline.com Using algorithms that sample various conformations and positions of the ligand within the protein's binding site, docking programs calculate a score to estimate the binding affinity. ijpsonline.com While molecular docking is a powerful tool for generating hypotheses about binding modes and for virtual screening, its predictions are most reliable when guided by or validated with experimental data. researchgate.netacs.orgacs.org For instance, docking studies can help prioritize which derivatives of a lead compound to synthesize or explain the structure-activity relationships observed in a series of analogs. nih.gov

Structure Activity Relationship Sar Studies for Biological Activity

Systematic Chemical Modifications and Their Impact on In Vitro Molecular Activity

The exploration of the chemical space around the 6-amino-3-benzyl-1-phenyluracil core has been a cornerstone of understanding its molecular interactions. Modifications have been systematically introduced at several key positions of the uracil (B121893) ring and its substituents to probe their influence on biological activity.

Modifications at the N1- and N3-Positions: The substituents at the N1 and N3 positions of the uracil ring are crucial for modulating the compound's properties. The N1-phenyl and N3-benzyl groups are foundational for its initial activity. Studies on analogous scaffolds, such as 1-phenylbenzazepines, have shown that substituents on the N-benzyl group can significantly impact affinity for target receptors. For instance, the introduction of various functional groups on the benzyl (B1604629) ring can alter electronic and steric properties, thereby influencing binding interactions. mdpi.com

Alterations at the C6-Amino Group: The 6-amino group is a key hydrogen bond donor and its modification can have profound effects on target engagement. In related uracil analogues developed as anti-HIV agents, the substitution of the 6-amino group with other functionalities like an azido (B1232118) group led to highly potent compounds. nih.gov This suggests that the C6-position is a critical site for establishing specific interactions with the target protein, and even small changes can lead to significant gains or losses in activity. nih.gov

Substitution on the Phenyl Rings: The phenyl rings at the N1 and N3 positions offer ample opportunities for modification. Introducing substituents on these rings can enhance binding affinity and selectivity. For example, in a series of 6-chloro-1-phenylbenzazepines, the addition of a methyl group at the C-3' position of the 1-phenyl ring was found to be important for dopamine (B1211576) D1 receptor affinity. mdpi.com Similarly, for 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, substituents on the C4-phenyl ring, such as hydroxyl, methoxy, and nitro groups, were instrumental in anchoring the inhibitor to the active site of the AKR1C3 enzyme. nih.gov

In Vitro Biological Activity Evaluation at a Molecular Level

The biological activity of this compound and its derivatives is typically assessed through a variety of in vitro assays at the molecular level. These assays are designed to measure the direct interaction of the compounds with their putative biological targets.

Enzyme Inhibition: A primary method for evaluating the activity of these compounds is through enzyme inhibition assays. For instance, derivatives of the related pyranopyrazole scaffold were evaluated for their ability to inhibit the AKR1C3 enzyme, which is a target for castration-resistant prostate cancer. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, with lower values indicating higher potency. The most promising derivative in one study, compound 19d, exhibited an IC50 of 0.160 μM. nih.gov

Receptor Modulation: In cases where the target is a receptor, binding assays are employed to determine the affinity of the compounds. These assays measure the equilibrium dissociation constant (Ki) or the concentration of the compound required to displace a known radioligand from the receptor. For example, in the study of 1-phenylbenzazepines, the binding affinities for dopamine D1, D2, and D5 receptors were determined to assess both potency and selectivity. mdpi.com Functional assays are also crucial to determine whether a compound acts as an agonist or an antagonist.

Lead Optimization Strategies in Pre-clinical Drug Discovery Research

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties.

Improvement of Potency and Selectivity of Lead Compounds

A major focus of lead optimization is to increase the potency of the compound against its intended target while minimizing its activity against off-targets to improve selectivity. This is often achieved by fine-tuning the chemical structure to maximize favorable interactions with the target's binding site. For example, the introduction of halogen substituents on the N-benzyl group of certain inhibitors led to more potent and selective compounds against specific aminopeptidases. nih.gov The strategic use of electrostatic interactions can also be employed to gain selectivity, as demonstrated in the design of inhibitors for protein tyrosine phosphatases. nih.gov

Optimization of Molecular Backbone and Functional Groups for Enhanced Activity

The molecular backbone of this compound provides a rigid scaffold that can be systematically modified. Optimization involves altering the core structure or the appended functional groups to improve binding and pharmacokinetic properties. For instance, the replacement of a chloro group with an amino or azido group at the C6 position of uracil analogues dramatically enhanced their anti-HIV activity. nih.gov This highlights the importance of exploring a diverse range of functional groups at key positions to identify those that confer optimal activity.

Reaction Kinetics and Thermodynamics in Uracil Chemistry

Reaction Rate Determination for Synthetic Pathways of Uracil (B121893) Derivatives

The synthesis of 6-Amino-3-benzyl-1-phenyluracil involves the formation of a pyrimidine (B1678525) ring and the subsequent or concurrent introduction of substituents at the N1, N3, and C6 positions. Determining the reaction rates for these synthetic steps is crucial for optimizing reaction conditions, maximizing yield, and understanding the underlying reaction mechanisms.

Typically, the synthesis of the uracil core can be achieved through the condensation of a β-dicarbonyl compound (or its equivalent) with urea (B33335) or a substituted urea. For instance, the reaction of a substituted cyanoacetic acid with a substituted urea can lead to the formation of the 6-aminouracil (B15529) ring system. The rate of this cyclization reaction can be monitored by various techniques, including:

Spectroscopic Methods: Techniques like UV-Vis, NMR, and IR spectroscopy can be used to track the concentration of reactants and products over time. For example, the disappearance of the characteristic absorption bands of the starting materials or the appearance of new bands corresponding to the uracil ring can be quantified.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the components of a reaction mixture, allowing for precise determination of reaction progress.

In-situ Monitoring: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR allow for real-time monitoring of the reaction without the need for sampling, providing a continuous profile of the reaction kinetics.

The rate law for a given synthetic step is determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. This allows for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k).

Analysis of Activation Energies and Reaction Mechanisms

The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. It is a critical parameter that provides insight into the temperature sensitivity of a reaction and the nature of the transition state. The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy and temperature (T).

The reaction mechanism for the synthesis of substituted uracils can be elucidated by a combination of kinetic data, isotopic labeling studies, and computational modeling. For the N-alkylation and N-arylation steps in the synthesis of this compound, an SN2 (bimolecular nucleophilic substitution) mechanism is often proposed, where the nitrogen atom of the uracil ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) or phenyl halide.

Computational studies using methods like Density Functional Theory (DFT) can be employed to model the reaction pathway, calculate the energies of reactants, transition states, and products, and thus predict the activation barriers for different possible reaction channels.

Determination of Thermodynamic Parameters for Chemical Reactions and Transformations (e.g., Enthalpy, Entropy)

The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of the reaction.

Enthalpy (ΔH): Represents the heat change of a reaction at constant pressure. Exothermic reactions (ΔH < 0) release heat, while endothermic reactions (ΔH > 0) absorb heat.

Entropy (ΔS): Is a measure of the disorder or randomness of a system. Reactions that lead to an increase in the number of molecules or a change from a more ordered to a less ordered state generally have a positive entropy change.

Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate determinant of reaction spontaneity. A negative ΔG indicates a spontaneous reaction.

Experimental determination of these parameters can be achieved through calorimetry (for ΔH) and by studying the temperature dependence of the equilibrium constant (for ΔG and subsequently ΔS).

Again, drawing an analogy from the benzylation of adenine (B156593), the study revealed an interesting case of enthalpy-entropy compensation. nih.gov While the formation of the N9-benzyladenine adduct had a higher activation enthalpy, its less negative activation entropy made it the major product. nih.gov This highlights the crucial interplay between enthalpy and entropy in determining the outcome of reactions.

The table below, adapted from a study on the benzylation of adenine, illustrates the kind of thermodynamic activation parameters that can be determined.

| Product | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| N9-Benzyladenine | 68 | -64 | 87 |

| N3-Benzyladenine | 61 | -89 | 87 |

| Data adapted from a study on the benzylation of adenine in DMSO. nih.gov |

Equilibrium Studies and Stability of Reaction Intermediates

The synthesis of this compound likely proceeds through several intermediates. For example, the initial cyclization to form the 6-aminouracil ring may be reversible. The subsequent N-alkylation and N-arylation steps might also involve the formation of intermediate complexes.

The stability of these intermediates can be influenced by several factors, including:

Resonance Stabilization: The delocalization of electrons within the pyrimidine ring and its substituents can contribute to the stability of intermediates.

Steric Effects: The size and orientation of the benzyl and phenyl groups can influence the stability of the transition states and intermediates.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize charged or polar intermediates.

Theoretical calculations are a powerful tool for investigating the structure and stability of transient intermediates that may be difficult to observe experimentally. These calculations can provide valuable insights into the potential energy surface of the reaction and help to rationalize the observed product distribution.

Advanced Research Directions and Future Perspectives

Development of Novel Uracil-Based Scaffolds for Chemical Biology Applications

The inherent versatility of the 6-aminouracil (B15529) core, substituted with benzyl (B1604629) and phenyl groups at the N3 and N1 positions respectively, provides a rich platform for the generation of diverse chemical scaffolds. Researchers are increasingly leveraging this structural motif to design and synthesize novel probes and modulators for chemical biology. The amino group at the 6-position serves as a key handle for further functionalization, allowing for the attachment of various reporter groups, affinity tags, or pharmacophores. This strategic modification can transform the parent molecule into a tool for target identification, validation, and the elucidation of complex biological pathways.

The benzyl and phenyl substituents play a crucial role in defining the compound's steric and electronic properties, which in turn govern its binding affinity and selectivity for specific biological targets. By systematically altering these aromatic rings with different substituents, chemists can fine-tune the molecule's properties to create a library of analogs with a spectrum of biological activities. These tailored scaffolds hold promise for probing protein-protein interactions, enzyme active sites, and nucleic acid structures, thereby expanding our understanding of cellular processes at the molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, and the development of uracil-based compounds is no exception. These computational tools are being increasingly integrated into the design and optimization of molecules like 6-Amino-3-benzyl-1-phenyluracil. By analyzing vast datasets of chemical structures and their corresponding biological activities, AI algorithms can identify novel structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches.

Generative models, a subset of AI, can propose entirely new molecular structures with predicted high affinity and selectivity for a given target. For this compound, this could involve the in-silico evolution of the benzyl and phenyl rings or the exploration of diverse substitutions at the 6-amino position to enhance its therapeutic potential. Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling the early-stage filtering of compounds with unfavorable profiles and thereby streamlining the drug development pipeline.

Exploring Multicomponent and Sustainable Synthetic Strategies for Uracil (B121893) Derivatives

The synthesis of complex molecules like this compound and its derivatives is often a multi-step process that can be time-consuming and generate significant chemical waste. Consequently, there is a growing emphasis on the development of multicomponent reactions (MCRs) and sustainable synthetic methodologies. MCRs offer a powerful approach to construct complex molecular architectures in a single step from three or more starting materials, significantly improving efficiency and atom economy. The exploration of novel MCRs for the synthesis of functionalized uracil derivatives is an active area of research.

In parallel, the principles of green chemistry are being applied to the synthesis of these compounds. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize the environmental footprint of chemical synthesis. The development of robust and scalable sustainable synthetic routes will be critical for the cost-effective and environmentally responsible production of this compound and its analogs for further research and potential commercialization.

Advanced Mechanistic Characterization at Atomic Resolution

A deep understanding of how this compound interacts with its biological targets at the molecular level is paramount for rational drug design. Advanced analytical techniques are being employed to elucidate these mechanisms with atomic-level precision. X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide static snapshots of the compound bound to its target protein or nucleic acid, revealing the intricate network of interactions that govern its binding.

Nuclear magnetic resonance (NMR) spectroscopy offers a complementary approach, providing dynamic information about the compound's conformation and its interactions in solution. Computational methods, such as molecular dynamics (MD) simulations, can further illuminate the dynamic behavior of the ligand-target complex over time. These detailed mechanistic insights are invaluable for understanding the basis of the compound's biological activity and for guiding the design of next-generation analogs with improved potency and selectivity.

Role of Uracil Analogs in Modulating Biological Pathways Beyond Initial Targets

While a particular uracil analog may be initially developed with a specific biological target in mind, it is not uncommon for these compounds to exhibit off-target effects or to modulate multiple biological pathways. This polypharmacology can be both a challenge and an opportunity. A comprehensive understanding of the broader biological effects of this compound and its derivatives is crucial.

High-throughput screening and "omics" technologies, such as genomics, proteomics, and metabolomics, can be employed to systematically investigate the impact of these compounds on global cellular processes. This systems-level approach can uncover novel mechanisms of action and identify unexpected therapeutic applications. By embracing the complexity of their biological interactions, researchers can unlock the full potential of uracil analogs to address a wide range of diseases, moving beyond their initial intended targets to discover new and valuable therapeutic interventions.

Q & A

Q. How can researchers optimize synthetic routes for 6-Amino-3-benzyl-1-phenyluracil and its derivatives?

Methodological Answer: Optimization involves reagent selection, solvent systems, and reaction duration. For example, refluxing 6-aminouracil derivatives with aromatic isothiocyanates in dry pyridine (60 hours) followed by neutralization yields thiourea analogs . Catalytic systems like piperidine in DMF can enhance cyclization efficiency during heterocyclic ring formation . Factorial design experiments (e.g., varying temperature, molar ratios) are recommended to identify critical parameters .

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer: Combined spectroscopic methods are essential:

- NMR : Assigns proton environments (e.g., benzyl vs. phenyl substituents).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- XRD : Resolves crystalline structure (if applicable).

Cross-reference data with NIST Standard Reference Database for uracil analogs to ensure accuracy .

Q. Which purification strategies are effective for isolating this compound?

Methodological Answer: Crystallization from DMF/H₂O mixtures is widely used for polar uracil derivatives . For non-polar impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) provides high purity. Monitor purity via TLC and HPLC (>95% threshold) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in heterocyclic syntheses?

Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track reaction pathways. For example, monitor nucleophilic attack at the uracil’s C4 position during fusion reactions with malononitrile . Computational tools (DFT) model transition states and activation energies to predict regioselectivity .

Q. How do computational tools enhance reaction optimization for this compound?

Methodological Answer: AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamics. Parameters like solvent polarity, temperature, and catalyst loading are optimized in silico before lab validation . Machine learning models trained on PubChem data predict optimal conditions for novel derivatives .

Q. How to resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- Meta-Analysis : Compare data across publications to identify outliers (e.g., conflicting IC₅₀ values in enzyme inhibition).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. alkyl groups) to isolate contributing factors .

Application-Focused Questions

Q. What strategies enable the synthesis of fused heterocycles using this compound?

Methodological Answer: Fuse uracil cores with pyrrole or pyran systems via:

Q. How to design experiments assessing the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants (Kᵢ) via spectrophotometric monitoring of substrate depletion.

- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases).

- Control Experiments : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .

Methodological Frameworks

Q. How to apply factorial design in optimizing reaction yields?

Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time). For example:

Q. How does AI integrate into end-to-end research workflows for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.